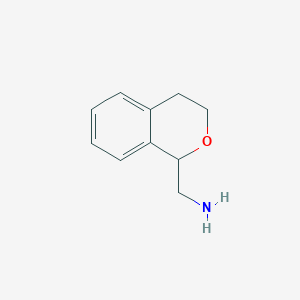

(3,4-dihidro-1H-isocromen-1-ilmetil)amina

Descripción general

Descripción

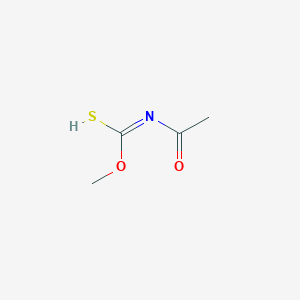

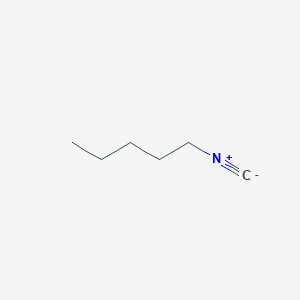

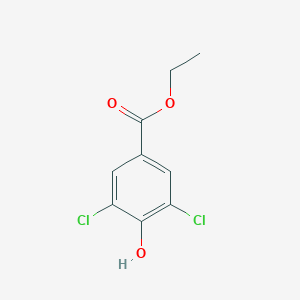

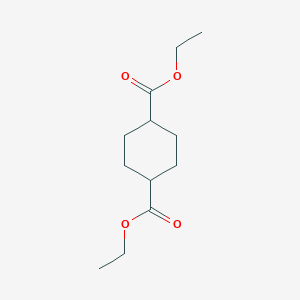

1H-2-Benzopyran-1-methanamine, 3,4-dihydro- is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de Trastornos Neurológicos

El compuesto ha sido identificado en solicitudes de patente por su posible uso en el tratamiento de enfermedades y trastornos del sistema nervioso central. Estos incluyen depresión, trastorno bipolar, dolor, esquizofrenia, trastorno obsesivo-compulsivo, psicoestimulación, adicción, trastorno social, trastorno por déficit de atención e hiperactividad, trastornos de ansiedad, autismo, deterioro cognitivo y síntomas neuropsiquiátricos como apatía, depresión, ansiedad, deterioro cognitivo, psicosis, agresión, agitación, control de impulsos y alteraciones del sueño en enfermedades neurológicas como Alzheimer y Parkinson .

Afinidad con el Receptor de Serotonina

La investigación indica que los derivados de este compuesto muestran una alta afinidad por los receptores de serotonina, particularmente 5-HT1A y 5-HT7. Esto sugiere aplicaciones potenciales en el desarrollo de medicamentos antidepresivos y ansiolíticos, que podrían ofrecer nuevas vías para el tratamiento de la salud mental .

Actividad Antimicrobiana

Algunos derivados novedosos del compuesto han demostrado efectos inhibitorios sobre el crecimiento de cepas bacterianas. Esto apunta a su posible uso en el desarrollo de nuevos agentes antimicrobianos, lo cual es crucial frente a la creciente resistencia a los antibióticos .

Actividad Citotóxica

Se han sintetizado derivados sustituidos de "(3,4-dihidro-1H-isocromen-1-ilmetil)amina" y se han cribado para determinar su actividad citotóxica frente a diversas líneas celulares cancerosas. Esta investigación podría contribuir al desarrollo de nuevos agentes quimioterapéuticos .

Investigación en Proteómica

La forma clorhidrato de este compuesto se utiliza en la investigación en proteómica. Sus propiedades bioquímicas se pueden aprovechar en el estudio de la expresión, modificación e interacción de proteínas, lo cual es fundamental para comprender diversos procesos biológicos y enfermedades .

Síntesis Orgánica

Este compuesto sirve como bloque de construcción en la síntesis orgánica. Su estructura permite diversas modificaciones químicas, convirtiéndolo en un reactivo versátil en la síntesis de moléculas orgánicas complejas .

Estudios Farmacológicos

Se están estudiando las propiedades farmacológicas del compuesto para sus posibles aplicaciones terapéuticas. Podría utilizarse en el desarrollo de medicamentos dirigidos a diversos receptores y enzimas, contribuyendo al tratamiento de una gama de enfermedades .

Seguridad Química y Manejo

Si bien no es una aplicación directa en la investigación, comprender el perfil de seguridad y las precauciones de manejo de este compuesto es esencial. Se ha documentado con declaraciones de peligro y medidas de precaución, garantizando un uso seguro en entornos de laboratorio .

Propiedades

IUPAC Name |

3,4-dihydro-1H-isochromen-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJDAFPFCCVDKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940796 | |

| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19158-90-8 | |

| Record name | 3,4-Dihydro-1H-2-benzopyran-1-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19158-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019158908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dihydro-1H-isochromen-1-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)

![7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B97562.png)